(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of metal-free conditions and readily available reagents can make the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds also contain trifluoromethyl groups and have similar applications in pharmaceuticals and materials science.
5-trifluoromethyl-1,2,3-triazoles: Another class of compounds with trifluoromethyl groups, known for their biological activity and use in drug development.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Biological Activity
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine, with the molecular formula C9H10F4N2 and a molecular weight of 222.18 g/mol, is a fluorinated organic compound notable for its potential biological activities. The structural features of this compound, particularly the presence of a fluorinated aromatic ring and a diamine functional group, suggest it may interact with various biological targets, making it a candidate for pharmacological research.
- CAS Number : 1213391-60-6
- Molecular Weight : 222.18 g/mol
- Molecular Formula : C9H10F4N2
Biological Activity
The biological activity of this compound has been investigated through computational models and experimental studies. These investigations suggest that the compound may possess significant pharmacological effects, particularly in anti-inflammatory and anticancer applications.
Structure-Activity Relationship (SAR)
Computational studies have indicated that compounds with similar structural motifs often exhibit significant biological activities. For example, fluorinated compounds are known to enhance lipophilicity, which may improve their ability to penetrate biological membranes and interact with cellular targets .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies are essential for evaluating its cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 3.6 - 11.0 | Induces apoptosis; cell cycle arrest |
MCF-7 | 3.6 - 11.0 | Induces apoptosis; p53-independent pathway |
HeLa | Not specified | Potential apoptosis induction |
These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms independent of p53 pathways .
Interaction Studies
Interaction studies using techniques such as docking simulations and binding affinity assays have been conducted to elucidate the mechanism of action of this compound. These studies indicate that the compound may bind effectively to specific targets involved in tumor progression and inflammation .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that highlight its versatility as a fluorinated amine:
- Fluorination Reactions : Introduction of fluorine atoms into aromatic compounds.
- Amine Coupling Reactions : Formation of the diamine structure through coupling reactions with appropriate amines.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing .
Properties
Molecular Formula |
C9H10F4N2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2/t7-/m1/s1 |
InChI Key |
IHHNLURTBDNCKE-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N |
Origin of Product |
United States |
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